molecular formula C23H20N2OS B11520786 4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11520786
M. Wt: 372.5 g/mol
InChI Key: OHUOZDCDGFWJNS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a dimethylphenyl group, a phenoxyphenyl group, and a thiazole ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the thiazole intermediate is reacted with 4-phenoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiazole ring or the nitro groups if present, converting them into amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced thiazole derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or enzymes, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The thiazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine: Lacks the phenoxyphenyl group, which may reduce its binding affinity and specificity.

    N-(4-Phenoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethylphenyl group, which may affect its chemical reactivity and biological activity.

    4-Phenyl-1,3-thiazol-2-amine: A simpler structure that may have different chemical and biological properties.

Uniqueness

4-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both the dimethylphenyl and phenoxyphenyl groups, which can enhance its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H20N2OS/c1-16-8-9-18(14-17(16)2)22-15-27-23(25-22)24-19-10-12-21(13-11-19)26-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25)

InChI Key

OHUOZDCDGFWJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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